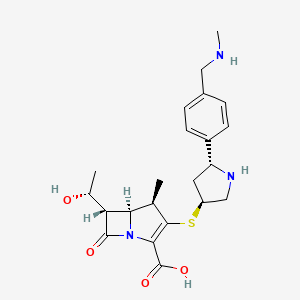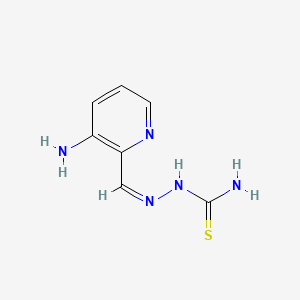
Triapine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triapine is a compound with significant interest in the fields of chemistry and pharmacology. It is known for its potential biological activities and applications in various scientific research areas. The compound is characterized by its unique structure, which includes a pyridine ring and a thiourea moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triapine typically involves the condensation of 3-aminopyridine with thiourea in the presence of a suitable catalyst. The reaction is usually carried out in an aqueous medium, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of thiourea derivatives, including this compound, often involves the use of isocyanides and elemental sulfur. This method is efficient and yields high purity products .
Analyse Des Réactions Chimiques
Types of Reactions
Triapine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the pyridine ring .
Major Products
The major products formed from these reactions include disulfides, amines, and substituted thiourea derivatives, which have various applications in medicinal chemistry and material science .
Applications De Recherche Scientifique
Triapine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Industry: The compound is used in the production of dyes, plastics, and other industrial materials.
Mécanisme D'action
The mechanism of action of Triapine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to inhibit the activity of ribonucleotide reductase, an enzyme crucial for DNA synthesis, thereby exerting its anticancer effects . Additionally, it can chelate metal ions, which contributes to its antioxidant properties .
Comparaison Avec Des Composés Similaires
Triapine is unique due to its specific structure and biological activities. Similar compounds include:
Thiourea: A simpler compound with similar chemical properties but less specific biological activities.
Thiazoles: Compounds with a similar sulfur-containing ring structure but different biological activities.
This compound: A related compound with potent anticancer properties, similar to this compound.
Propriétés
Formule moléculaire |
C7H9N5S |
|---|---|
Poids moléculaire |
195.25 g/mol |
Nom IUPAC |
[(Z)-(3-aminopyridin-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C7H9N5S/c8-5-2-1-3-10-6(5)4-11-12-7(9)13/h1-4H,8H2,(H3,9,12,13)/b11-4- |
Clé InChI |
XMYKNCNAZKMVQN-WCIBSUBMSA-N |
SMILES isomérique |
C1=CC(=C(N=C1)/C=N\NC(=S)N)N |
SMILES canonique |
C1=CC(=C(N=C1)C=NNC(=S)N)N |
Pictogrammes |
Acute Toxic; Irritant |
Synonymes |
3-aminopyridine-2-carboxaldehyde thiosemicarbazone 3-APCT NSC 663249 PAN 811 PAN-811 PAN811 triapine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-But-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine;(8S,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1236220.png)
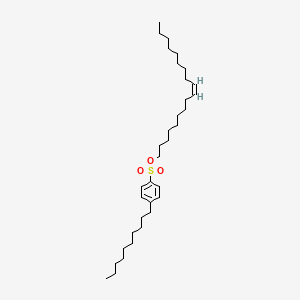
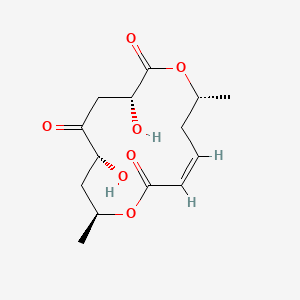
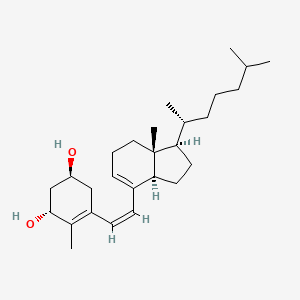
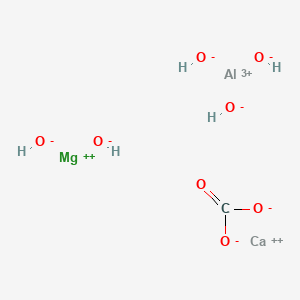
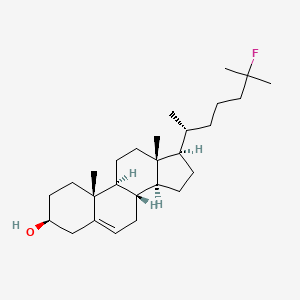
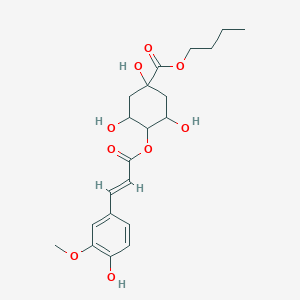
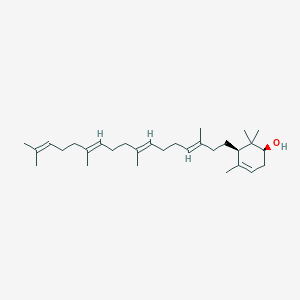
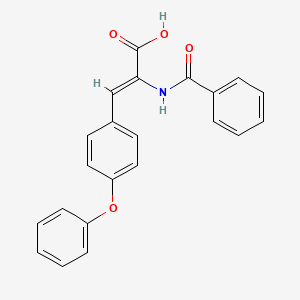
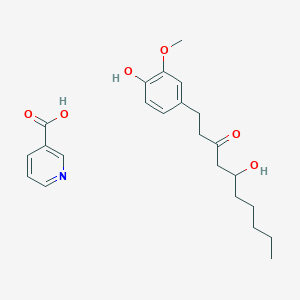
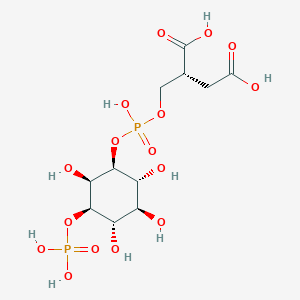
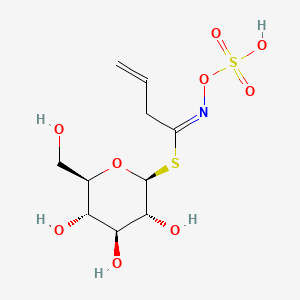
![(1R,2S,4R,5R,8R,9S,11S)-2-[[(3aR,4R,6R,7aS)-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid](/img/structure/B1236240.png)
